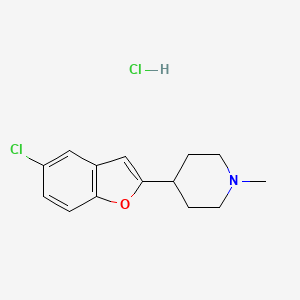
Sercloremine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sercloremine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 5-chloro-2-benzofuranyl group and a methyl group, and it is commonly used in its hydrochloride salt form. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sercloremine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions or through the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the benzofuran ring through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Piperidine Ring: The piperidine ring is attached to the benzofuran moiety through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Methylation: The piperidine nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sercloremine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced derivatives with specific functional groups converted to alcohols or amines.
Substitution Products: Various substituted piperidine or benzofuran derivatives with different functional groups attached.
Applications De Recherche Scientifique
Sercloremine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Sercloremine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures but different substituents, such as 4-(2-benzofuranyl)-1-methylpiperidine.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents, such as 5-chloro-2-(piperidin-1-yl)benzofuran.
Uniqueness
Sercloremine hydrochloride is unique due to the specific combination of the piperidine ring, benzofuran moiety, and chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
54403-20-2 |
|---|---|
Formule moléculaire |
C14H17Cl2NO |
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
4-(5-chloro-1-benzofuran-2-yl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C14H16ClNO.ClH/c1-16-6-4-10(5-7-16)14-9-11-8-12(15)2-3-13(11)17-14;/h2-3,8-10H,4-7H2,1H3;1H |
Clé InChI |
RTLGMUXJYFSHMM-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl |
SMILES canonique |
CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl |
Key on ui other cas no. |
54403-20-2 |
Synonymes |
4-(5-chlorobenzofuranyl-2)-1-methylpiperidine hydrochloride CGP 4718 A CGP 4718A CGP-4718A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















